molecular formula C12H10Cl3N5 B14669948 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine CAS No. 51387-79-2

1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine

Cat. No.: B14669948
CAS No.: 51387-79-2
M. Wt: 330.6 g/mol
InChI Key: UPBWVYJXRIWICO-UHFFFAOYSA-N
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Description

1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both pyrimidyl and dichlorophenyl groups, suggests potential biological activity and utility in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidylamine with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-phenylguanidine
  • 1-[4-Chloro-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
  • 1-[4-Methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine

Uniqueness

1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine is unique due to the presence of both chloro and methyl groups on the pyrimidyl ring, as well as the dichlorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

51387-79-2

Molecular Formula

C12H10Cl3N5

Molecular Weight

330.6 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)-1-(3,4-dichlorophenyl)guanidine

InChI

InChI=1S/C12H10Cl3N5/c1-6-4-10(15)19-12(17-6)20-11(16)18-7-2-3-8(13)9(14)5-7/h2-5H,1H3,(H3,16,17,18,19,20)

InChI Key

UPBWVYJXRIWICO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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